molecular formula C6H13NO2 B11924407 (R)-2-(Aminomethyl)pentanoic acid

(R)-2-(Aminomethyl)pentanoic acid

Cat. No.: B11924407
M. Wt: 131.17 g/mol
InChI Key: SPVZHUGRMDRKAC-RXMQYKEDSA-N
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Description

®-2-(Aminomethyl)pentanoic acid, also known as L-leucine, is an essential amino acid that plays a critical role in protein synthesis and various metabolic functions. It is one of the branched-chain amino acids, which are vital for muscle repair and growth. This compound is naturally found in many protein-rich foods such as meat, dairy products, and legumes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(Aminomethyl)pentanoic acid can be achieved through several methods. One common approach is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile, followed by hydrolysis to yield the amino acid . Another method involves the use of enzymatic processes, where specific enzymes catalyze the conversion of precursor molecules into ®-2-(Aminomethyl)pentanoic acid.

Industrial Production Methods: Industrial production of ®-2-(Aminomethyl)pentanoic acid typically involves fermentation processes using microorganisms such as Corynebacterium glutamicum. These microorganisms are genetically engineered to overproduce the amino acid, which is then extracted and purified for various applications.

Chemical Reactions Analysis

Types of Reactions: ®-2-(Aminomethyl)pentanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The amino acid can be oxidized to form keto acids.

    Reduction: Reduction reactions can convert the amino group into other functional groups.

    Substitution: The amino group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Keto acids.

    Reduction: Amino alcohols.

    Substitution: Various substituted amino acids.

Scientific Research Applications

®-2-(Aminomethyl)pentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of ®-2-(Aminomethyl)pentanoic acid involves its role in protein synthesis. It activates the mammalian target of rapamycin (mTOR) pathway, which is crucial for cell growth and protein synthesis. The amino acid binds to specific receptors and enzymes, facilitating the translation of mRNA into proteins .

Comparison with Similar Compounds

    L-Isoleucine: Another branched-chain amino acid with similar functions but different metabolic pathways.

    L-Valine: Also a branched-chain amino acid, essential for muscle metabolism and tissue repair.

Uniqueness: ®-2-(Aminomethyl)pentanoic acid is unique due to its specific role in activating the mTOR pathway, which is not as prominently influenced by other branched-chain amino acids. This makes it particularly important for muscle protein synthesis and metabolic regulation .

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(2R)-2-(aminomethyl)pentanoic acid

InChI

InChI=1S/C6H13NO2/c1-2-3-5(4-7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1

InChI Key

SPVZHUGRMDRKAC-RXMQYKEDSA-N

Isomeric SMILES

CCC[C@H](CN)C(=O)O

Canonical SMILES

CCCC(CN)C(=O)O

Origin of Product

United States

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